molecular formula C7H5NO5 B351354 4-hydroxypyridine-3,5-dicarboxylic acid CAS No. 89677-98-5

4-hydroxypyridine-3,5-dicarboxylic acid

Cat. No.: B351354
CAS No.: 89677-98-5
M. Wt: 183.12g/mol
InChI Key: MIGJBQCGWITVNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-hydroxypyridine-3,5-dicarboxylic acid is an organic compound that belongs to the class of pyridinedicarboxylic acids. This compound is characterized by the presence of two carboxylic acid groups and a hydroxyl group attached to a pyridine ring. It is known for its strong chelating properties and is used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxypyridine-3,5-dicarboxylic acid typically involves the reaction of pyridine derivatives with suitable reagents. One common method is the oxidation of 3,5-dimethylpyridine using potassium permanganate in an alkaline medium. The reaction conditions include maintaining a temperature of around 80-90°C and a reaction time of several hours .

Industrial Production Methods

Industrial production of this compound often involves large-scale oxidation reactions using continuous flow reactors. The use of catalysts such as manganese dioxide or platinum can enhance the efficiency of the reaction. The product is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

4-hydroxypyridine-3,5-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-hydroxypyridine-3,5-dicarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-hydroxypyridine-3,5-dicarboxylic acid primarily involves its ability to chelate metal ions. The carboxylic acid and hydroxyl groups coordinate with metal ions, forming stable complexes. This chelation process can sequester metal ions, preventing them from participating in harmful reactions. The compound’s molecular targets include metal ions such as iron, aluminum, copper, and zinc .

Comparison with Similar Compounds

Similar Compounds

  • Quinolinic acid (2,3-pyridinedicarboxylic acid)
  • Lutidinic acid (2,4-pyridinedicarboxylic acid)
  • Isocinchomeronic acid (2,5-pyridinedicarboxylic acid)
  • Dipicolinic acid (2,6-pyridinedicarboxylic acid)
  • Cinchomeronic acid (3,4-pyridinedicarboxylic acid)
  • Dinicotinic acid (3,5-pyridinedicarboxylic acid)

Uniqueness

4-hydroxypyridine-3,5-dicarboxylic acid is unique due to its strong chelating properties and its ability to form stable complexes with a variety of metal ions. This makes it particularly useful in applications requiring metal ion sequestration and removal .

Properties

CAS No.

89677-98-5

Molecular Formula

C7H5NO5

Molecular Weight

183.12g/mol

IUPAC Name

4-oxo-1H-pyridine-3,5-dicarboxylic acid

InChI

InChI=1S/C7H5NO5/c9-5-3(6(10)11)1-8-2-4(5)7(12)13/h1-2H,(H,8,9)(H,10,11)(H,12,13)

InChI Key

MIGJBQCGWITVNV-UHFFFAOYSA-N

SMILES

C1=C(C(=O)C(=CN1)C(=O)O)C(=O)O

Canonical SMILES

C1=C(C(=O)C(=CN1)C(=O)O)C(=O)O

Origin of Product

United States

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